1-(Diphenylmethyl)-4-ethynylbenzene
Description
1-(Diphenylmethyl)-4-ethynylbenzene is an aromatic compound featuring a central benzene ring substituted with a diphenylmethyl group and an ethynyl (acetylene) group at the para position. The diphenylmethyl moiety imparts significant steric bulk and electron-donating properties via resonance, while the ethynyl group enables participation in cross-coupling reactions (e.g., Sonogashira coupling) and contributes to extended π-conjugation in materials science applications . Its synthesis typically involves palladium- or copper-catalyzed reactions, as seen in structurally related ethynylbenzenes .
Properties
CAS No. |
143301-97-7 |
|---|---|
Molecular Formula |
C21H16 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1-benzhydryl-4-ethynylbenzene |
InChI |
InChI=1S/C21H16/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h1,3-16,21H |
InChI Key |
YDIGYBJTZCEYRI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Diphenylmethyl)-4-ethynylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with diphenylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting diphenylmethylbenzene can then undergo a Sonogashira coupling reaction with an ethynyl halide to introduce the ethynyl group at the para position .
Industrial Production Methods: Industrial production of 1-(Diphenylmethyl)-4-ethynylbenzene typically involves large-scale Friedel-Crafts alkylation followed by Sonogashira coupling. The reaction conditions are optimized to achieve high yields and purity, often involving the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Chemical Reactions Analysis
Types of Reactions: 1-(Diphenylmethyl)-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of 1-(Diphenylmethyl)-4-ethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-(Diphenylmethyl)-4-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-4-ethynylbenzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the diphenylmethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
- Diphenylmethyl vs. However, its resonance effects enhance stabilization of adjacent cationic or radical intermediates .
- Ethynyl vs. Alkoxy : Ethynyl groups enable covalent bonding in polymer backbones, whereas alkoxy chains (e.g., heptyloxy) improve solubility but reduce rigidity .
Reactivity in Cross-Coupling Reactions
Table 2: Reaction Performance of Ethynylbenzenes
*Inferred from analogous reactions in .
- Steric Effects : The diphenylmethyl group’s bulk may necessitate longer reaction times or higher catalyst loadings compared to less hindered derivatives like 1-ethynyl-4-fluorobenzene .
- Electronic Effects : Electron-withdrawing substituents (e.g., trifluoromethyl in compound 2f ) deactivate the ethynyl group, whereas electron-donating groups (e.g., diphenylmethyl) enhance stability but may reduce electrophilicity.
Solubility and Physical Properties
- Hydrophobicity : The diphenylmethyl group renders 1-(Diphenylmethyl)-4-ethynylbenzene highly hydrophobic, limiting solubility in polar solvents. In contrast, alkoxy-substituted derivatives (e.g., 1-(dodecyloxy)-4-ethynylbenzene ) exhibit improved solubility in organic solvents due to flexible alkyl chains.
- Crystallinity : Bulky substituents like diphenylmethyl may disrupt crystalline packing, favoring amorphous phases in materials, whereas fluorinated analogs (e.g., 4-((4-ethylphenyl)ethynyl)-1,2-difluorobenzene ) exhibit tighter packing due to halogen interactions.
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